Ethyl 3,3-dicyano-2-methylprop-2-enoate
Description
Ethyl 3,3-dicyano-2-methylprop-2-enoate is a multifunctional α,β-unsaturated ester characterized by two electron-withdrawing cyano groups at the β-position and a methyl substituent at the α-position. This compound serves as a versatile precursor in organic synthesis, particularly for constructing heterocyclic systems and bioactive molecules. Its reactivity is driven by the conjugation of the ester and cyano groups, which enhances electrophilicity at the α,β-unsaturated site, facilitating Michael additions, cycloadditions, and nucleophilic substitutions .
Synthetic routes often involve condensation reactions. For example, ethyl 2-cyano-3-ethoxypropenoate can react with ethyl glycinate hydrochloride to form intermediates like ethyl N-(2-cyano-2-ethoxycarbonylethenyl)glycinate (80% yield), which is further functionalized with reagents such as N,N-dimethylformamide diethyl acetal (47% yield) to introduce additional substituents .
Properties
CAS No. |
24878-26-0 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
ethyl 3,3-dicyano-2-methylprop-2-enoate |
InChI |
InChI=1S/C8H8N2O2/c1-3-12-8(11)6(2)7(4-9)5-10/h3H2,1-2H3 |
InChI Key |
SHXJAGLEMPLMHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C#N)C#N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and synthetic outcomes between Ethyl 3,3-dicyano-2-methylprop-2-enoate and analogous compounds:
Reactivity and Electronic Effects
- Electrophilicity: The dual cyano groups in this compound significantly increase electrophilicity compared to mono-cyano analogs (e.g., Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate), making it more reactive in conjugate additions .
- Steric Effects : The methyl group at the 2-position introduces steric hindrance, which may reduce reaction rates in sterically demanding transformations compared to unsubstituted derivatives.
Advanced Characterization Techniques
- NMR Spectroscopy: $^{13}\text{C}$-$^{1}\text{H}$ coupling constants and NOESY/ROESY techniques are critical for assigning configurations in α,β-unsaturated esters, especially distinguishing cis/trans isomers in cyano-substituted derivatives .
- X-ray Crystallography: Programs like SHELXL and ORTEP-3 enable precise determination of molecular conformations. For example, syn-periplanar conformations (C=C torsion angles ~3.2°) are observed in Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
